
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide, also known as DMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DMSA is a sulfonamide derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been investigated for its potential use as a diagnostic tool for various diseases such as cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is not fully understood. However, it has been suggested that N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been shown to modulate the activity of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide in lab experiments is its high purity and stability. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to explore the mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide in more detail to better understand its pharmacological effects. Furthermore, there is a need to develop more efficient synthesis methods for N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide to improve its yield and purity.
Synthesemethoden
The synthesis of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide involves the reaction of N-methyl-5,6-dichloropyridine-3-sulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction results in the formation of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide as a white solid with a yield of approximately 70-80%. The purity of the compound can be further increased by recrystallization.
Eigenschaften
IUPAC Name |
2-[(5,6-dichloropyridin-3-yl)sulfonyl-methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-14(2)9(16)6-15(3)19(17,18)7-4-8(11)10(12)13-5-7/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYHYFCBRJLHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)
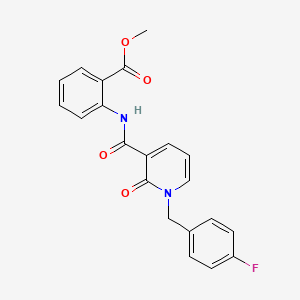

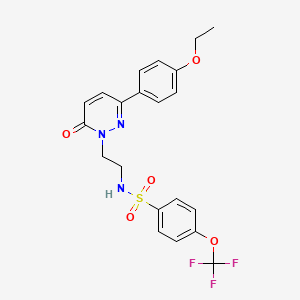
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2387795.png)
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2387796.png)
![tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate](/img/structure/B2387797.png)
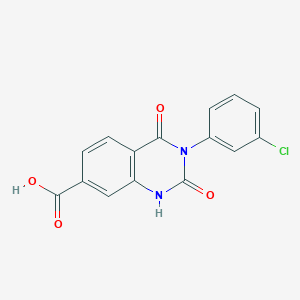
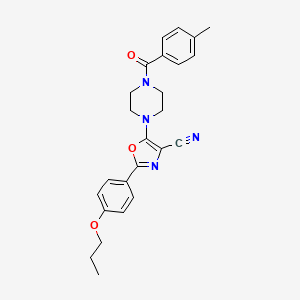
![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)
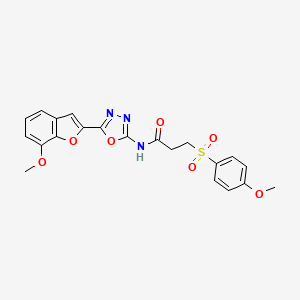

![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)
![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)